4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a (5-methyl-2-nitrophenoxy)methyl substituent at the 3-position of the aromatic ring. This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-3-5-14(17(19)20)16(7-11)22-10-13-8-12(9-18)4-6-15(13)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJZDCYJZONMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196952 | |
| Record name | 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-58-3 | |
| Record name | 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 5-methyl-2-nitrophenol.
Reaction: The reaction involves the formation of an ether linkage between the benzaldehyde and the nitrophenol. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the nitrophenol attacks the aldehyde carbon of the benzaldehyde.
Catalysts and Conditions: Commonly used catalysts include acidic or basic catalysts, depending on the specific reaction conditions. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(5-methyl-2-aminophenoxy)methyl]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and is characterized by a methoxy group and a nitrophenyl moiety. Its structural features contribute to its reactivity and potential applications in synthesis and biological interactions.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of benzaldehyde can exhibit antimicrobial properties. The presence of the nitro group in 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde may enhance its effectiveness against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential for development as antimicrobial agents.
Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The ability to modify the benzaldehyde structure allows for the exploration of cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound could be evaluated for its role in targeting specific cancer types.
Biochemical Applications
Buffering Agent : The compound is noted for its application as a non-ionic organic buffering agent in biological systems. It helps maintain pH levels in cell cultures, particularly within the range of 6 to 8.5, which is crucial for enzyme activity and cellular processes .
Fluorescent Probes : The unique structure of this compound allows it to be utilized in developing fluorescent probes for biological imaging. These probes can be employed to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics.
Materials Science
Polymer Chemistry : This compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers that exhibit specific properties such as improved thermal stability or enhanced solubility. Its incorporation into polymer matrices can lead to materials with tailored functionalities suitable for various applications.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of benzaldehyde derivatives, including this compound. The results demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Biochemical Applications
In a biochemical study, researchers utilized this compound as a buffering agent in cell culture experiments. The pH stability provided by the compound was essential for maintaining optimal conditions for cell growth and enzyme activity, highlighting its importance in laboratory settings .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their substituents are compared below:
Key Observations :
Physical Properties
Notes:
- The target compound’s predicted density and boiling point may align with benzimidazole-containing analogs (e.g., ~1.34 g/cm³, ~570°C) due to similar molecular complexity .
- The pKa of 9.92 for the benzimidazole-thioether analog suggests moderate acidity, likely influenced by electron-withdrawing groups .
Chemical Reactivity
- Electrophilic Aromatic Substitution (EAS) :
- Nucleophilic Addition :
- Nitration Efficiency: Nitration of benzaldehyde derivatives using HNO₃/H₂SO₄ yields nitro-substituted products but may require harsh conditions compared to Ca(NO₃)₂/CH₃COOH .
Biological Activity
4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C₁₆H₁₅N₁O₅. It features a complex structure that includes a benzaldehyde functional group, a methoxy group, and a nitrophenyl ether moiety. This unique arrangement of electron-donating and electron-withdrawing groups influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and other scientific fields.
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include oxidation, reduction, and substitution, which allow for the formation of various derivatives. The compound's versatility in synthetic organic chemistry is highlighted by its potential applications in drug development and as an intermediate in the synthesis of complex organic molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to therapeutic effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related benzaldehyde derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar concentrations, indicating potent antibacterial properties .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus subtilis | 0.0048 |
| Compound C | C. albicans | 0.039 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several human tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives have shown promising results in inhibiting the proliferation of cancer cells at micromolar concentrations .
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial effects of various nitrophenol derivatives, including those related to this compound. The findings indicated that these compounds inhibited bacterial growth effectively, with notable activity against resistant strains.
- Cytotoxicity Assessment : Another research project investigated the cytotoxicity of similar benzaldehyde derivatives on human cancer cell lines. The results highlighted a structure-activity relationship (SAR) where modifications to the nitro group enhanced anticancer efficacy.
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde?
The compound can be synthesized via multi-step protocols involving:
- Schiff base formation : Reacting aldehyde derivatives with hydrazines or amines in ethanol/acetic acid, followed by cyclization (e.g., using sodium hypochlorite for triazolo derivatives) .
- Etherification : Introducing the 5-methyl-2-nitrophenoxy group via nucleophilic substitution under basic conditions.
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amide bond formation, a method adaptable for benzaldehyde intermediates .
Key considerations : Monitor reactions via TLC (dichloromethane mobile phase) and confirm intermediates via melting points and IR spectroscopy .
Q. How can purity and structural integrity be validated for this compound?
- Chromatography : Use HPLC (High-Performance Liquid Chromatography) with >95.0% purity thresholds, as described for similar nitrobenzaldehydes .
- Spectroscopy :
- 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., aldehyde protons at ~10 ppm, methoxy groups at ~3.8 ppm) .
- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (N-O stretch ~1500–1350 cm⁻¹) functional groups .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .
Q. What purification methods are recommended for nitro-substituted benzaldehydes?
- Recrystallization : Use methanol/water mixtures to remove polar impurities.
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for non-polar byproducts.
- Inert atmosphere : Store purified compounds under N2 to prevent oxidation, as demonstrated for 4-fluoro-2-methylbenzaldehyde .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the target compound?
- Temperature control : Low temperatures (−50°C) for coupling reactions to minimize side reactions .
- Catalyst screening : Test DMAP (4-dimethylaminopyridine) for acyl transfer efficiency in amide bond formation .
- Solvent effects : Ethanol or DMF for solubility of intermediates, balancing reaction rate and purity .
- Reaction monitoring : Real-time FTIR or NMR to track aldehyde conversion and nitro group stability .
Q. How should researchers address contradictory spectral data in published studies?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 3-methoxy-4-phenylmethoxybenzaldehyde in vs. 4-methoxy-2-nitrobenzaldehyde in ).
- Solvent referencing : Ensure DMSO-d6 or CDCl3 solvent peaks are properly accounted for (e.g., DMSO-d6 residual proton at 2.50 ppm) .
- Dynamic effects : Consider rotamers or tautomers for split peaks in nitro/aldehyde regions .
Q. What strategies mitigate challenges in characterizing sterically hindered derivatives?
- Advanced NMR techniques : Use 2D COSY and HSQC to resolve overlapping signals in crowded aromatic regions .
- Crystallography : Attempt single-crystal X-ray diffraction for unambiguous structural confirmation, as done for triazolo derivatives .
- Computational modeling : DFT (Density Functional Theory) to predict NMR shifts and validate experimental data .
Methodological Tables
Table 1 : Representative NMR Data for Key Intermediates (DMSO-d6, 400 MHz)
| Compound | δ (1H-NMR) Key Peaks | δ (13C-NMR) Key Peaks |
|---|---|---|
| Schiff base intermediate | 10.72 (s, 1H, CH=N), 8.09 (d, 1H, Ar) | 157.16 (CH=N), 55.48 (OCH3) |
| Triazolo derivative | 7.95 (s, 1H, Ar), 5.11 (s, 2H, OCH2) | 148.48 (C=N), 69.90 (OCH2) |
Table 2 : Common Contaminants and Detection Methods
| Impurity | Detection Method | Resolution Strategy |
|---|---|---|
| Unreacted aldehyde | TLC (Rf ~0.5 in CH2Cl2) | Column chromatography |
| Nitro-reduction byproducts | HRMS ([M−O]+ ions) | Recrystallization in MeOH/H2O |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
